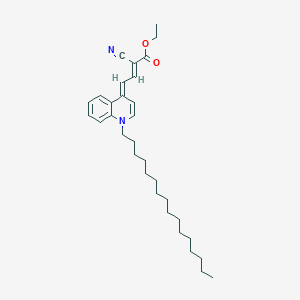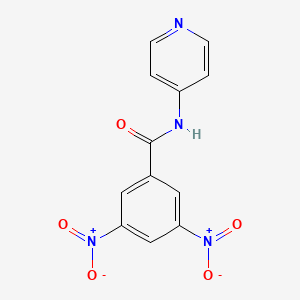![molecular formula C17H24N2O4 B11558389 N-[2-(ethenyloxy)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11558389.png)
N-[2-(ethenyloxy)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide is an organic compound with a complex structure that includes both ether and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide typically involves a multi-step process. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride.
Industrial Production Methods
In industrial settings, the production of N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Morpholinyl)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide
- N,N’-Bis(2-ethylphenyl)ethanediamide
Uniqueness
N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide is unique due to its specific combination of ether and amide functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(4-pentoxyphenyl)oxamide |
InChI |
InChI=1S/C17H24N2O4/c1-3-5-6-12-23-15-9-7-14(8-10-15)19-17(21)16(20)18-11-13-22-4-2/h4,7-10H,2-3,5-6,11-13H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
YPIXZKIZNPQNQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-butoxyphenyl)methyl]-3-chloropropanamide](/img/structure/B11558319.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol](/img/structure/B11558325.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11558329.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11558333.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11558344.png)

![N'-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11558364.png)

![3-(3-bromophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B11558366.png)
![2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11558371.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11558374.png)
![2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11558382.png)
